Triphenylmethanethiol acetate
CAS No.: 1727-15-7
Cat. No.: VC21232125
Molecular Formula: C21H18OS
Molecular Weight: 318.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1727-15-7 |
---|---|
Molecular Formula | C21H18OS |
Molecular Weight | 318.4 g/mol |
IUPAC Name | S-trityl ethanethioate |
Standard InChI | InChI=1S/C21H18OS/c1-17(22)23-21(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16H,1H3 |
Standard InChI Key | GUGBTNQSFAFZSY-UHFFFAOYSA-N |
SMILES | CC(=O)SC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES | CC(=O)SC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Introduction
Physical and Chemical Properties
Triphenylmethanethiol acetate possesses distinct physical and chemical characteristics that define its behavior in various chemical reactions and applications. These properties are summarized in the following table:
Property | Value |
---|---|
CAS Number | 1727-15-7 |
IUPAC Name | S-trityl ethanethioate |
Molecular Formula | C₂₁H₁₈OS |
Molecular Weight | 318.4 g/mol |
Structure | Triphenylmethyl group bonded to sulfur with an acetyl group |
Appearance | Typically a white to off-white solid |
Standard InChI | InChI=1S/C21H18OS/c1-17(22)23-21(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16H,1H3 |
Standard InChIKey | GUGBTNQSFAFZSY-UHFFFAOYSA-N |
SMILES Notation | CC(=O)SC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
PubChem Compound ID | 248897 |
The compound features a central carbon atom bonded to three phenyl rings, creating a bulky triphenylmethyl (trityl) group. This trityl moiety is connected to a sulfur atom that forms a thioester linkage with an acetyl group. The large size of the trityl group imparts specific steric properties that make this compound particularly useful in selective chemical transformations.
Synthesis and Preparation
The synthesis of triphenylmethanethiol acetate typically follows a two-step process involving the conversion of triphenylmethanol to triphenylmethanethiol, followed by acetylation of the resulting thiol group.
General Synthetic Approach
The most common synthetic route begins with triphenylmethanol, which is converted to triphenylmethanethiol through various methods. One approach involves the reaction of triphenylmethanol with thiols or hydrogen sulfide under acidic conditions. The resulting triphenylmethanethiol is then acetylated using acetic anhydride or acetyl chloride in the presence of a suitable base to yield triphenylmethanethiol acetate.
Applications and Research Findings
Triphenylmethanethiol acetate has several important applications in synthetic organic chemistry and biochemical research.
Protective Group Chemistry
The triphenylmethyl (trityl) group is widely used as a protecting group for thiols in organic synthesis. Triphenylmethanethiol acetate serves as a convenient reagent for introducing the trityl protecting group onto thiol-containing compounds. The resulting trityl-protected thiols are stable under basic conditions and can be selectively deprotected under mild acidic conditions, making them valuable in multistep synthesis strategies .
Peptide and Nucleoside Synthesis
In peptide chemistry, trityl protection is commonly employed for cysteine residues to prevent unwanted side reactions during peptide coupling. Similarly, in nucleoside chemistry, triphenylmethanethiol derivatives are used in the synthesis of modified nucleosides, particularly in the preparation of 5'-thio-3'-O-ribonucleoside phosphoramidites .
Polymer Chemistry
Trityl-protected thiols, which can be derived from triphenylmethanethiol acetate, are utilized in the synthesis of aliphatic polyesters with pendant thiol groups. These polymers have potential applications in drug delivery systems and biomaterials. The incorporation of thiol functionalities allows for post-polymerization modifications through thiol-ene chemistry and disulfide formation .
Nanoparticle Functionalization
The parent compound triphenylmethanethiol has been reported as a novel rigid agent for capping gold nanoparticles. By extension, triphenylmethanethiol acetate can serve as a protected precursor for such applications, allowing for controlled release of the thiol functionality under specific conditions .
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